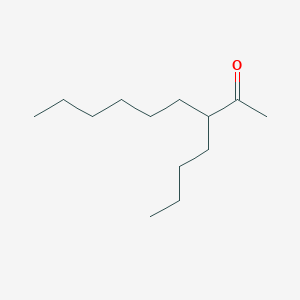

3-Butylnonan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58766-10-2 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

3-butylnonan-2-one |

InChI |

InChI=1S/C13H26O/c1-4-6-8-9-11-13(12(3)14)10-7-5-2/h13H,4-11H2,1-3H3 |

InChI Key |

LRELAAXJZFNFAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCC)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Butylnonan 2 One

Strategies for Carbon-Carbon Bond Formation Leading to Branched Ketones

The construction of the 3-Butylnonan-2-one carbon skeleton, which features an α-branched substitution, requires precise methods for carbon-carbon bond formation. Key strategies focus on catalytic approaches, stereocontrolled pathways, and convergent multicomponent reactions.

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. Several advanced catalytic systems have been developed for the synthesis of branched alkyl ketones, which are directly applicable to the formation of this compound.

One prominent method is the rhodium-catalyzed reductive coupling-redox isomerization. nih.govorganic-chemistry.org This approach can directly convert aldehydes to branched alkyl ketones. For the synthesis of this compound, this could theoretically involve the coupling of heptanal with a suitable vinyl bromide in the presence of a rhodium catalyst modified with a strong σ-donor ligand like PtBu2Me. nih.gov The process begins with the oxidative addition of the vinyl bromide to the rhodium complex, followed by aldehyde insertion to form a rhodium alkoxide. This intermediate then proceeds through a series of steps, including potential β-hydride elimination or reaction with a hydride source like formate, ultimately yielding the branched ketone. nih.gov

Another powerful strategy is the transition-metal-catalyzed cross-coupling of alcohols. Phosphine-free pincer ruthenium(III) complexes have been shown to catalyze the β-alkylation of secondary alcohols with primary alcohols, producing α-alkylated ketones in an environmentally benign and atom-efficient manner, with water and hydrogen gas as the only byproducts. researchgate.net Similarly, nickel-catalyzed multicomponent couplings and reductive couplings of carboxylic acid derivatives with alkyl halides provide alternative routes to unsymmetrical ketones. organic-chemistry.org

| Catalytic Method | Catalyst/Ligand System | Potential Reactants for this compound | Key Features |

|---|---|---|---|

| Rhodium-Catalyzed Reductive Coupling | Rhodium complex with PtBu2Me ligand | Heptanal and 1-Bromobut-1-ene | Direct conversion of aldehydes; regiodivergent access to branched or linear ketones. nih.govorganic-chemistry.org |

| Ruthenium-Catalyzed Dehydrogenative Coupling | Pincer Ruthenium(III) complex | 2-Nonanol and 1-Butanol | Atom-efficient; byproducts are H2O and H2. researchgate.net |

| Nickel-Catalyzed Reductive Coupling | Nickel complex | An acetyl chloride derivative and a C11-alkyl iodide with a butyl branch | Effective for coupling carboxylic acid derivatives with alkyl halides. organic-chemistry.org |

For a molecule like this compound, achieving the correct connectivity (regioselectivity) is paramount. The reaction of aliphatic ketones with nitriles in the presence of trifluoromethanesulfonic anhydride, for instance, has been shown to exhibit a high degree of regioselectivity that depends on the nature of the residues attached to the carbonyl group. researchgate.net

The synthesis of complex aliphatic systems often requires careful control over multiple reactive sites (chemoselectivity) and the spatial arrangement of atoms (stereoselectivity). iitg.ac.in While this compound is chiral, many synthetic methods produce a racemic mixture. Asymmetric synthesis, however, can provide enantiomerically enriched products. For example, the principles used in the asymmetric α-functionalization of branched aldehydes via aminocatalysis could be adapted. mdpi.com Such methods use chiral catalysts to create transient enamine intermediates that react enantioselectively, establishing a stereogenic center. mdpi.com

A common strategy to achieve regioselective α-alkylation involves the formation of a specific enolate from a starting ketone (e.g., 2-nonanone), followed by reaction with an alkylating agent (e.g., a butyl halide). The choice of base and reaction conditions is critical to favor the formation of the kinetic or thermodynamic enolate, thereby directing the position of the incoming alkyl group.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer a highly efficient route to complex molecules. organic-chemistry.org These reactions are characterized by high atom economy and operational simplicity. organic-chemistry.orgyoutube.com

A relevant example is the tandem aldol-Ritter reaction, where an aldehyde, a ketone, and a nitrile react in one pot to form β-acylamino ketones. organic-chemistry.org A hypothetical MCR for a precursor to this compound could involve the reaction of propanal, a nitrile, and a seven-carbon ketone under catalytic conditions to assemble the core structure in a convergent manner. The resulting functionalized intermediate could then be transformed into the target ketone. Cascade processes, where a series of intramolecular reactions are triggered by a single event, also provide elegant pathways for constructing complex cyclic and acyclic systems from simple precursors. acs.org

Mechanistic Studies of Reactions Involving the this compound Scaffold

Understanding the reaction mechanisms of ketones is fundamental to predicting their behavior and designing new transformations. The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon and the potential for enolate formation at the α-carbons.

The most characteristic reaction of ketones is nucleophilic addition to the carbonyl group. masterorganicchemistry.com The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgkhanacademy.org This intermediate is a key species in reactions such as reductions with hydrides (e.g., NaBH4) or additions of organometallic reagents (e.g., Grignard reagents). msu.edu The initial attack rehybridizes the carbonyl carbon from sp2 to sp3. libretexts.org In a subsequent step, this negatively charged oxygen intermediate is typically protonated during an acidic workup to yield an alcohol. masterorganicchemistry.com

Mechanistic studies, often supported by theoretical calculations, have been used to investigate reaction pathways. For example, in the hydroxide-mediated cleavage of C-C bonds in some ketones, the reaction proceeds through the nucleophilic attack of hydroxide on the carbonyl, followed by the fragmentation of the resulting oxyanion intermediate. acs.org

The primary site of electrophilic reactivity in this compound is the carbonyl carbon. quora.com Due to the polarization of the carbon-oxygen double bond, the carbon atom bears a partial positive charge, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org

Compared to smaller aldehydes and ketones, the reactivity of long-chain ketones like this compound is influenced by several factors:

Electronic Effects : The two alkyl groups (a methyl group and a large sec-octyl group) attached to the carbonyl carbon are electron-donating. This donation slightly stabilizes the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive than aldehydes. libretexts.orgkhanacademy.org

Steric Hindrance : The bulky butyl and heptyl chains create steric congestion around the carbonyl group. This can hinder the approach of a nucleophile, slowing the rate of nucleophilic addition compared to less sterically crowded ketones like acetone (B3395972). libretexts.orgkhanacademy.org

While the carbonyl carbon is electrophilic, the α-hydrogens (on C1 and C3) are acidic and can be removed by a base to form a nucleophilic enolate intermediate. This enolate can then react with various electrophiles, enabling functionalization at the α-position. The presence of two different alkyl chains in this compound means that two different enolates can potentially form, leading to challenges in regioselectivity during α-functionalization reactions.

Studies on Tautomerism and Equilibria in Substituted Ketone Systems

Tautomerism is a fundamental concept in the study of ketones, describing the equilibrium between the keto form and its corresponding enol isomer. chemistwizards.comstudy.com This keto-enol tautomerism is a dynamic process that is often catalyzed by the presence of either acid or base. chemistwizards.comyoutube.com The equilibrium between the two tautomers is influenced by the substitution pattern of the ketone.

For an unsymmetrical ketone such as this compound, two different enol tautomers can be formed due to the presence of α-hydrogens on either side of the carbonyl group. chemistwizards.comlibretexts.org The relative stability of these enol forms, and thus their prevalence at equilibrium, is dictated by factors that stabilize the double bond, such as alkyl substitution and conjugation. youtube.comlibretexts.org Generally, the keto form is significantly more stable and therefore predominates at equilibrium. libretexts.orgquora.com For instance, acetone exists as over 99.999% keto tautomer under normal conditions. chemistwizards.comlibretexts.org

The two potential enol tautomers of this compound are (Z/E)-3-butylnon-2-en-2-ol and (Z/E)-3-butylnon-1-en-2-ol. The formation of these tautomers is dependent on the removal of a proton from either the C1 or C3 position. The stability of the resulting enol is influenced by the degree of substitution of the C=C double bond.

| Tautomer | Structure | Key Stabilizing/Destabilizing Factors |

| Keto Form | This compound | High stability of the C=O bond |

| Enol Form 1 | (Z/E)-3-butylnon-2-en-2-ol | Trisubstituted double bond (more stable) |

| Enol Form 2 | (Z/E)-3-butylnon-1-en-2-ol | Disubstituted double bond (less stable) |

Derivatization Strategies for this compound in Organic Synthesis

The versatile reactivity of the ketone functional group in this compound allows for a variety of derivatization strategies, enabling its use as a synthetic intermediate. These strategies primarily involve reactions at the carbonyl carbon and the adjacent α-carbons.

Imines , also known as Schiff bases, are formed through the reaction of a ketone with a primary amine. chemistrysteps.commasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.comlibretexts.orglumenlearning.com The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water. masterorganicchemistry.com

Enolates are powerful nucleophiles generated by the deprotonation of an α-hydrogen of the ketone. chegg.comchegg.com Due to the asymmetry of this compound, two distinct enolates can be formed. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. A bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures will preferentially deprotonate the less sterically hindered α-proton, leading to the kinetic enolate. chegg.com Conversely, a smaller base under thermodynamic control (higher temperatures) will favor the formation of the more substituted, thermodynamically more stable enolate. chegg.com

| Derivative | Reagents | Key Features |

| Imine | Primary amine (R-NH2), acid catalyst | C=N double bond formation, versatile intermediate |

| Kinetic Enolate | LDA, -78 °C | Formed from deprotonation of the less substituted α-carbon |

| Thermodynamic Enolate | NaH, reflux | Formed from deprotonation of the more substituted α-carbon, more stable |

The alkyl side chains of this compound offer further opportunities for functionalization. While direct functionalization of unactivated C-H bonds can be challenging, modern synthetic methods provide pathways to achieve this. For example, photoredox catalysis can be employed to generate alkyl radicals from ketones, which can then participate in C-C bond-forming reactions. nih.gov This approach allows for the introduction of new functional groups at positions remote from the carbonyl group.

The ketone moiety of this compound can be a key component in the construction of cyclic structures. Intramolecular reactions, where a nucleophilic group within the same molecule attacks the electrophilic carbonyl carbon, can lead to the formation of cyclic alcohols or other heterocyclic systems. For such reactions to be feasible, a precursor molecule containing both the ketone and the reacting functional group at appropriate positions would need to be synthesized.

Tandem reactions, such as a Michael addition followed by an intramolecular cyclization, are powerful strategies for building complex cyclic molecules. organic-chemistry.org For instance, an appropriately substituted derivative of this compound could potentially undergo a Nazarov cyclization, a 4π-electrocyclization of a divinyl ketone, to form a cyclopentenone ring system, although this would require prior modification to introduce the necessary unsaturation. researchgate.net

Advanced Analytical Techniques for Characterization in Research Contexts

High-Resolution Mass Spectrometry for Molecular Structure and Isomer Discrimination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and structure of unknown compounds. For 3-Butylnonan-2-one, with a molecular formula of C₁₃H₂₆O, HRMS can provide a highly accurate mass measurement, which is critical for confirming its identity.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. In the analysis of this compound, the molecular ion (M⁺) would be selected and subjected to collision-induced dissociation. The fragmentation patterns of aliphatic ketones are well-characterized and primarily involve α-cleavage and McLafferty rearrangement. acs.orgresearchgate.net

The primary fragmentation pathways for this compound would be expected to be:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group. This would result in the formation of acylium ions.

McLafferty Rearrangement: A characteristic fragmentation for ketones with a γ-hydrogen, involving the transfer of a hydrogen atom to the carbonyl oxygen followed by the cleavage of the β-bond.

Table 1: Predicted Major Fragment Ions for this compound in MS/MS

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 43 | [CH₃CO]⁺ | α-Cleavage |

| 71 | [CH₃CH₂CH₂CH₂CO]⁺ | α-Cleavage |

| 141 | [M - C₅H₁₁]⁺ | α-Cleavage |

| 155 | [M - C₄H₉]⁺ | α-Cleavage |

| 58 | [CH₃C(OH)=CH₂]⁺ | McLafferty Rearrangement |

This table is predictive and based on established fragmentation patterns of aliphatic ketones.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. copernicus.orgscirp.org It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS would be used to assess its purity by separating it from any potential impurities or isomers. The retention time in the gas chromatogram provides a characteristic identifier for the compound under specific chromatographic conditions, while the mass spectrum confirms its identity. The use of O-methyloxime (MO) derivatives can also be valuable in the GC-MS analysis of ketones. gla.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

While this compound is volatile and well-suited for GC-MS, liquid chromatography-mass spectrometry (LC-MS) can be employed for the analysis of its non-volatile derivatives. nih.govnih.gov Derivatization is often used to improve the ionization efficiency and chromatographic retention of ketones in LC-MS. ddtjournal.comresearchgate.net Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the carbonyl group to form hydrazones, which are more readily ionized by techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). rsc.org This approach is particularly useful when analyzing complex matrices where the volatility of the parent ketone might be a limiting factor.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. nih.govnih.gov For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete assignment of all proton (¹H) and carbon (¹³C) signals.

¹H, ¹³C, and Heteronuclear NMR for Proton and Carbon Connectivity

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the proximity to the electron-withdrawing carbonyl group. Protons on the α-carbons are expected to be deshielded and appear at a lower field (higher ppm value) compared to other alkyl protons. oregonstate.edu

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield, typically in the range of 200-220 ppm for aliphatic ketones. oregonstate.eduhw.ac.ukcdnsciencepub.com The chemical shifts of the other carbon atoms will depend on their position relative to the carbonyl group and the branching of the alkyl chains. sjofsciences.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 2.13 (s, 3H) | 29.5 |

| 2 | - | 211.0 |

| 3 | 2.40 (m, 1H) | 53.0 |

| 4 | 1.25-1.40 (m, 2H) | 30.0 |

| 5 | 1.25-1.40 (m, 2H) | 27.5 |

| 6 | 1.25-1.40 (m, 2H) | 22.5 |

| 7 | 0.90 (t, 3H) | 14.0 |

| 1' | 1.25-1.40 (m, 2H) | 36.0 |

| 2' | 1.25-1.40 (m, 2H) | 31.8 |

| 3' | 1.25-1.40 (m, 2H) | 22.6 |

| 4' | 0.88 (t, 3H) | 14.1 |

This table is predictive and based on typical chemical shifts for aliphatic ketones and alkanes. Actual values may vary depending on the solvent and other experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Spatial and Through-Bond Correlations

Two-dimensional NMR techniques are essential for assembling the complete structure of this compound by revealing correlations between different nuclei. researchgate.netscience.govsdsu.eduresearchgate.netgithub.io

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to trace the connectivity of the proton networks within the butyl and hexyl chains of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for connecting the different spin systems identified by COSY and for confirming the position of the carbonyl group and the branching point. For instance, a correlation between the protons of the methyl group at position 1 and the carbonyl carbon at position 2 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are bonded. researchgate.netscience.gov While less critical for a simple aliphatic ketone like this compound, it can provide conformational information.

Chromatographic Separations for Purity Assessment and Complex Mixture Analysis in Research

Chromatography is a fundamental technique for separating the components of a mixture, allowing for both qualitative and quantitative analysis. rroij.com The separation is based on the differential partitioning of analytes between a mobile phase and a stationary phase. rroij.com For a compound like this compound, various chromatographic methods are employed to ensure its purity after synthesis or to quantify it within a more complex matrix.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of compounds that are not easily volatilized. gjmpbu.org It is widely used in the pharmaceutical and chemical industries for both analytical and preparative scale separations. gjmpbu.orgchromatographyonline.com In the context of this compound, HPLC can be used to determine its purity by separating it from starting materials, by-products, or degradation products.

A typical setup for the analysis of a moderately polar ketone like this compound would involve reversed-phase chromatography. In this mode, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds are retained longer on the column. Generic gradient methods are often developed to be suitable for a wide range of potential impurities with diverse polarities. chromatographyonline.com By adjusting the mobile phase composition, such as the ratio of an organic solvent (e.g., acetonitrile) to an aqueous buffer, a robust separation can be achieved. core.ac.uk UV detection is common, although ketones like this compound have a relatively weak chromophore (the C=O group), so detection might be set at a low wavelength (around 210-220 nm).

Table 1: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile and thermally stable compounds. scirp.org Given its molecular weight and structure, this compound is sufficiently volatile for GC analysis. The technique separates components in a mixture based on their boiling points and interactions with the stationary phase of the GC column. rroij.com A sample is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column containing the stationary phase. rroij.comresearchgate.net

For purity assessment, a non-polar or mid-polarity capillary column (e.g., one with a polydimethylsiloxane (B3030410) or a cyanopropyl-phenyl-dimethylpolysiloxane stationary phase) would be effective. gcms.cz A Flame Ionization Detector (FID) is commonly used for quantifying organic compounds due to its high sensitivity and broad linear range. scirp.org GC coupled with Mass Spectrometry (GC-MS) is an even more powerful tool, providing not only retention time data but also mass spectra that can definitively identify the compound and any impurities present. scirp.orgresearchgate.net

Table 2: Representative GC Method for Volatile Analysis of this compound

| Parameter | Condition |

| Column | Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Carrier Gas | Helium at 1.2 mL/min |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

The structure of this compound contains a chiral center at the third carbon atom, which is bonded to four different groups (a methyl group, a butyl group, an acetyl group, and a hydrogen atom). This means the molecule can exist as a pair of non-superimposable mirror images called enantiomers. gcms.cz Enantiomers have identical physical properties (boiling point, solubility, etc.) in an achiral environment, and therefore cannot be separated by standard GC or HPLC methods. sigmaaldrich.comregistech.com

Chiral chromatography is a specialized technique designed to resolve enantiomers. slideshare.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.comlibretexts.org These CSPs are often based on derivatives of polysaccharides, Pirkle-type phases, or cyclodextrins. gcms.czregistech.com The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. registech.com

Alternatively, a racemic mixture can be reacted with a pure chiral derivatizing agent to form a pair of diastereomers. libretexts.org These diastereomers have different physical properties and can be separated on a standard, achiral column. sigmaaldrich.com The determination of the ratio of the two enantiomers, known as the enantiomeric excess (e.e.), is crucial in fields like pharmaceutical development where one enantiomer may have desired biological activity while the other is inactive or even harmful. sigmaaldrich.com

Table 3: Hypothetical Chiral HPLC Separation of this compound Enantiomers

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 215 nm |

| Expected Result | Two separated peaks corresponding to the (R) and (S) enantiomers. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. ut.ee These methods are powerful for identifying the functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies when they absorb energy. savemyexams.com

For this compound, the most significant functional group is the ketone's carbonyl group (C=O). The IR spectrum is generated when a molecule absorbs infrared radiation, causing specific bonds to stretch or bend. echemi.com The Raman effect, in contrast, is a scattering phenomenon where monochromatic light (usually from a laser) interacts with a molecule, resulting in the light being scattered at a different frequency. ut.ee

The key IR absorption for this compound is the strong, sharp peak corresponding to the C=O bond stretching vibration, which for aliphatic ketones typically appears in the range of 1700-1725 cm⁻¹. msu.edudocbrown.info Other characteristic absorptions include the C-H stretching vibrations from the alkyl chains (just below 3000 cm⁻¹) and C-H bending vibrations (around 1350-1470 cm⁻¹). msu.edudocbrown.info The absence of a broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl (-OH) groups. savemyexams.com

Raman spectroscopy provides complementary information. ut.ee While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often produce stronger Raman signals than IR signals. Raman spectroscopy is a non-destructive technique and can be particularly useful for analyzing samples in aqueous media, as water is a weak Raman scatterer. thermofisher.com The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. researchgate.net

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O (Ketone) | Stretch | 1715 (Strong, Sharp) | 1715 (Moderate) |

| C-H (sp³) | Stretch | 2850-2960 (Strong) | 2850-2960 (Strong) |

| CH₂ / CH₃ | Bend (Scissoring/Asymmetric) | 1450-1470 (Variable) | 1450-1470 (Variable) |

| CH₃ | Bend (Symmetric) | 1375 (Variable) | 1375 (Variable) |

Theoretical and Computational Investigations of 3 Butylnonan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no published studies utilizing quantum chemical calculations to investigate the electronic structure or predict the reactivity of 3-Butylnonan-2-one.

Molecular Modeling and Simulation for Conformational Analysis and Stereochemistry

Specific molecular modeling and simulation studies to analyze the conformation and stereochemistry of this compound are absent from the scientific record.

Computational Studies on Reaction Mechanisms and Catalytic Pathways Involving Ketones

Theoretical and computational chemistry offers powerful insights into the dynamics of chemical reactions involving ketones. These methods allow for the detailed exploration of reaction mechanisms, the characterization of transient species, and the rational design of catalysts by modeling interactions at an atomic level. caltech.edu

Potential Energy Surface Exploration for Reaction Pathways

A cornerstone of computational reaction analysis is the exploration of the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a molecular system as a function of its geometry. wayne.edu For a chemical reaction, the path of lowest energy from reactants to products across this surface is known as the reaction pathway. researchgate.net

Reactants and products correspond to minima (valleys) on the PES, while the transition state represents the highest energy point along the most efficient reaction path, known as a first-order saddle point. ucsb.edu The energy difference between the reactants and the transition state determines the activation energy of the reaction. ucsb.edu

Computational chemists employ various algorithms to map these surfaces. acs.orgchemrxiv.org Methods like the distinguished coordinate method involve systematically changing a key geometric parameter (like a bond distance) and optimizing the remaining geometry to trace a path. wayne.edu For complex systems, automated tools can explore the PES to discover various isomers, conformers, and the reaction channels that connect them. rsc.org

For a ketone like this compound, PES exploration can be used to study a variety of reactions, such as nucleophilic additions, enolate formation, or oxidations. For example, in the thionation of acetone (B3395972) using Lawesson's reagent, density functional theory (DFT) calculations were used to map the two-step mechanism, identifying a four-membered ring intermediate and the subsequent cycloreversion to form the thioketone. acs.org Similarly, DFT calculations on the chloroboration of various ketones revealed that the reaction proceeds with a kinetically favorable activation free energy of less than 20 kcal/mol. rsc.org

Table 1: Representative Stationary Point Energies in a Hypothetical Ketone Reaction

This table illustrates typical relative energies calculated for the key stages of a generic ketone reaction, as would be determined from a PES exploration.

| Stationary Point | Description | Relative Energy (kcal/mol) |

| Reactants | Starting ketone and reagent | 0.0 |

| Intermediate 1 | A transient, metastable species | -5.2 |

| Transition State 1 | Energy barrier to form Intermediate 1 | +15.4 |

| Intermediate 2 | A second transient species | -2.1 |

| Transition State 2 | Energy barrier to form Products | +10.8 |

| Products | Final chemical species | -12.5 |

Note: Data are representative and derived from general principles of ketone reactivity for illustrative purposes.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Pinpointing the exact geometry and energy of a transition state (TS) is crucial for understanding reaction kinetics. A TS is a stationary point on the PES with one, and only one, imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu Various computational algorithms, such as synchronous transit-guided quasi-Newton (QST2) methods, are designed to locate these saddle points. ucsb.edu

Once a candidate TS structure is found, its identity must be confirmed. This is achieved through two key steps:

Vibrational Frequency Analysis: A calculation is performed to ensure there is precisely one imaginary frequency. ucsb.edu

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions. faccts.deresearchgate.net A true transition state must connect the intended reactants and products smoothly along the PES. researchgate.net This verification is essential to confirm that the located TS corresponds to the reaction of interest. researchgate.netresearchgate.net

For instance, in the study of OH radical-initiated reactions with unsaturated ketones, IRC plots were used to confirm that the located transition states correctly connected the reactants to the subsequent products. acs.org

Table 2: Example Vibrational Frequencies for a Ketone Reaction Transition State

This table shows a hypothetical set of calculated vibrational frequencies for a transition state, highlighting the unique imaginary frequency that defines it.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| 1 | 1750i | C-C bond formation/breaking (Reaction Coordinate) |

| 2 | 2980 | C-H stretch |

| 3 | 1690 | C=O stretch (perturbed) |

| 4 | 1450 | CH₂ scissoring |

| 5 | 1100 | C-C stretch |

Note: Frequencies are hypothetical examples. The 'i' denotes an imaginary frequency.

Modeling Catalytic Site Interactions for Ketone Transformations

Computational modeling is an indispensable tool for understanding and designing catalysts for ketone transformations. caltech.edu By building a model of the catalyst's active site with the ketone substrate, researchers can investigate the specific non-covalent interactions that stabilize the transition state and lower the activation energy. csic.es

Quantum Mechanics/Molecular Mechanics (QM/MM) is a popular hybrid method for studying enzymatic or large-scale catalytic systems. acs.org In this approach, the reactive core (the ketone and key parts of the active site) is treated with high-level quantum mechanics, while the surrounding protein or catalyst framework is modeled using more computationally efficient molecular mechanics. acs.orgnih.gov

These models can reveal crucial interactions such as:

Hydrogen Bonding: Between the ketone's carbonyl oxygen and donor groups in the catalyst. csic.es

Electrostatic Interactions: Between polar groups on the substrate and charged residues in the active site.

Steric Effects: How the shape of the active site pocket favors one stereoisomer over another, leading to enantioselectivity. acs.org

Dispersion Forces: Attractive van der Waals forces that contribute to substrate binding. acs.org

A computational study of a palladium-catalyzed α-arylation of a ketone, for example, used modeling to rationalize the observed enantioselectivity. acs.org The calculations showed that the relative energy difference between the two transition states leading to the (R) and (S) products was in good agreement with the experimentally observed enantiomeric excess. acs.org In another example, QM/MM calculations of a ketone substrate in the active site of a matrix metalloproteinase showed that a ketone-to-ketal transformation occurred with a very low energy barrier of 3.4 kcal/mol, leading to an inhibitor that binds to the enzyme's zinc ion. acs.orgnih.gov

Table 3: Common Intermolecular Interactions in Ketone-Catalyst Models and Their Typical Energy Contributions

| Interaction Type | Description | Typical Calculated Energy (kcal/mol) |

| Hydrogen Bond | Interaction between H-bond donor and ketone carbonyl | -3 to -8 |

| Ion-Dipole | Interaction between a charged catalyst residue and the carbonyl dipole | -5 to -15 |

| C-H/π Interaction | Interaction between a C-H bond and an aromatic ring in the catalyst or substrate | -0.5 to -2.5 |

| Steric Repulsion | Destabilizing clash between bulky groups | +1 to +5 |

| van der Waals (Dispersion) | General attractive forces between electron clouds | -2 to -10 (cumulative) |

Note: Energy values are representative ranges found in computational studies of catalysis.

Biosynthesis and Biocatalytic Potential of Analogous Long Chain Ketones

Proposed Biosynthetic Routes for Branched Methyl Ketones in Biological Systems

The biosynthesis of methyl ketones is closely linked to fatty acid metabolism and is observed in a variety of organisms, including plants, fungi, and bacteria. nih.govresearchgate.net These compounds often play roles as flavor and aroma constituents, pheromones, and defense molecules. nih.gov The formation of branched methyl ketones likely follows a modified version of the pathways established for their straight-chain counterparts, starting from branched-chain fatty acid precursors.

The primary route for generating the precursors for ketone synthesis is the beta-oxidation of fatty acids. wikipedia.orgbyjus.com This catabolic process occurs within the mitochondria and systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA. nih.gov Under normal conditions, acetyl-CoA enters the citric acid cycle for energy production. wikipedia.org However, when acetyl-CoA is produced in excess, it can be diverted into alternative pathways, including ketogenesis, which is the formation of ketone bodies like acetoacetate (B1235776) and D-3-hydroxybutyrate. mhmedical.comuoanbar.edu.iq

The biosynthesis of methyl ketones is hypothesized to be an offshoot of this pathway. It is thought to arise from the incomplete beta-oxidation of fatty acids, leading to the accumulation of β-ketoacyl-CoA thioesters. nih.gov These intermediates can then be acted upon to form methyl ketones. For a branched ketone like 3-butylnonan-2-one, the process would necessitate a branched-chain fatty acid as the initial substrate. This precursor would undergo rounds of beta-oxidation until a β-ketoacyl-CoA intermediate with the corresponding carbon backbone is formed.

Table 1: Key Steps in the Proposed Biosynthesis of Methyl Ketones via Fatty Acid Beta-Oxidation

| Step | Process | Description | Key Intermediates |

| 1 | Fatty Acid Activation | A long-chain fatty acid is activated to its corresponding acyl-CoA derivative. | Fatty acyl-CoA |

| 2 | Beta-Oxidation Cycles | The fatty acyl-CoA undergoes successive rounds of beta-oxidation, shortening the carbon chain by two carbons in each cycle. | Acetyl-CoA, shortened Acyl-CoA |

| 3 | Formation of β-Ketoacyl-CoA | The final cycle of beta-oxidation yields a β-ketoacyl-CoA intermediate. | β-Ketoacyl-CoA |

| 4 | Thioester Hydrolysis | The thioester bond of β-ketoacyl-CoA is cleaved. | β-Keto acid |

| 5 | Decarboxylation | The unstable β-keto acid undergoes decarboxylation to yield a methyl ketone. | Methyl Ketone, CO2 |

The conversion of β-ketoacyl-CoA intermediates to methyl ketones is not a spontaneous process but is catalyzed by specific enzymes. In plants, particularly in wild tomato species (Solanum habrochaites), a class of enzymes known as methyl ketone synthases (MKS) has been identified as crucial for this conversion. nih.gov

Two key enzymes, Methyl Ketone Synthase 1 (ShMKS1) and Methyl Ketone Synthase 2 (ShMKS2), have been characterized. ShMKS2, a thioesterase, is believed to hydrolyze the β-ketoacyl-acyl carrier protein (ACP) or β-ketoacyl-CoA to release a free β-keto acid. nih.gov This β-keto acid intermediate is inherently unstable and can spontaneously decarboxylate, though the process is likely facilitated enzymatically. ShMKS1 is thought to be the decarboxylase that catalyzes this final step, converting the β-keto acid into the corresponding methyl ketone, one carbon shorter than the original fatty acid precursor. nih.gov In microorganisms, similar enzymatic activities are proposed, although the specific enzymes may differ. For instance, in engineered Escherichia coli, the native thioesterase FadM has been shown to be effective in enhancing methyl ketone production. nih.gov

Enzymatic Systems Involved in Ketone Formation and Transformation

The biocatalytic potential of ketones is intrinsically linked to the enzymes that can produce or modify them. These enzymatic systems, primarily oxidoreductases, are key to both the natural lifecycle of these molecules and their potential industrial applications.

Oxidoreductases are a broad class of enzymes that catalyze redox reactions, including the interconversion of ketones and their corresponding secondary alcohols. wikipedia.org This group includes dehydrogenases and reductases, which often utilize cofactors like NAD(P)+/NAD(P)H. wikipedia.org In the context of branched ketones, these enzymes could be involved in both their synthesis (e.g., oxidation of a secondary alcohol) and their degradation.

For example, aldo-keto reductases and alcohol dehydrogenases are known to act on a wide range of carbonyl compounds. nih.gov Characterizing these enzymes involves expressing them recombinantly and testing their activity against a panel of substrates, including various branched and straight-chain ketones. Such studies can identify enzymes with high activity and selectivity for specific ketone structures, which is crucial for developing biocatalytic processes. nih.gov

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. wikipedia.org By measuring how reaction rates change with varying substrate concentrations, key kinetic parameters can be determined. teachmephysiology.com These parameters provide insight into an enzyme's efficiency and affinity for a particular substrate. taylorandfrancis.com

For an enzyme that transforms a branched ketone, the following parameters would be of interest:

Michaelis Constant (KM): Represents the substrate concentration at which the reaction rate is half of the maximum (Vmax). A lower KM value indicates a higher affinity of the enzyme for the substrate. teachmephysiology.com

Maximum Velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate. teachmephysiology.com

Catalytic Constant (kcat): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time. taylorandfrancis.com

Studies comparing the kinetic parameters of an enzyme with various straight-chain and branched ketones can reveal its substrate specificity. For instance, an oxidoreductase might show a significantly lower KM and higher kcat/KM for this compound compared to a linear ketone like 2-undecanone, indicating a preference for the branched structure.

Table 2: Hypothetical Enzyme Kinetic Data for an Oxidoreductase with Different Ketone Substrates

| Substrate | KM (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |

| 2-Undecanone | 150 | 25 | 12.5 | 8.3 x 10⁴ |

| 2-Tridecanone (B165437) | 200 | 20 | 10.0 | 5.0 x 10⁴ |

| This compound | 80 | 35 | 17.5 | 2.2 x 10⁵ |

This data is illustrative and serves to demonstrate how kinetic parameters are used to assess substrate specificity.

Metabolic Engineering Strategies for Enhanced Production of Related Ketones via Biocatalysis

Metabolic engineering aims to purposefully modify an organism's metabolic pathways to increase the production of a desired compound. mdpi.com For long-chain ketones, this involves optimizing the host organism, typically a bacterium like E. coli or yeast like Saccharomyces cerevisiae, to channel more carbon from the central metabolism towards the target molecule. acs.org

Key strategies include:

Enhancing Precursor Supply: The production of β-ketoacyl-CoA intermediates can be increased by modifying the beta-oxidation pathway. This has been achieved by overexpressing key enzymes like acyl-CoA oxidase and FadB (which has hydratase and dehydrogenase activity) while deleting genes like fadA (which encodes the thiolase that cleaves β-ketoacyl-CoA) to cause the desired intermediates to accumulate. nih.gov

Overexpression of Key Synthesis Enzymes: Introducing and overexpressing potent methyl ketone synthase or thioesterase genes (such as ShMKS2 or fadM) can efficiently convert the accumulated precursors into methyl ketones. nih.gov

Blocking Competing Pathways: To maximize the carbon flux towards ketone production, competing metabolic pathways that consume the fatty acid precursors can be downregulated or knocked out.

These strategies have successfully led to significant increases in the production of methyl ketones in engineered microorganisms. nih.govresearchgate.net

Table 3: Summary of Metabolic Engineering Strategies for Ketone Production

| Strategy | Target Pathway/Enzyme | Genetic Modification | Expected Outcome |

| Precursor Accumulation | Beta-Oxidation | Overexpression of acyl-CoA oxidase and fadB; Deletion of fadA | Increased pool of β-ketoacyl-CoA intermediates |

| Efficient Conversion | Ketone Synthesis | Overexpression of a thioesterase (e.g., fadM) or methyl ketone synthase | Enhanced conversion of precursors to methyl ketones |

| Flux Redirection | Fatty Acid Synthesis/Degradation | Deletion of genes in competing pathways | Increased availability of fatty acids for the ketone pathway |

| Host Strain Improvement | Central Metabolism | Optimization of central metabolic pathways to provide more acetyl-CoA | Increased overall carbon flux towards fatty acid and ketone synthesis |

Genetic Modification of Microorganisms for Ketone Biosynthesis

The biosynthesis of long-chain ketones in microorganisms presents a promising and sustainable alternative to traditional chemical synthesis. A variety of microorganisms, including bacteria and yeast, have been genetically engineered to enhance the production of these valuable compounds. These modifications primarily target the inherent fatty acid metabolism of the microbes, redirecting metabolic pathways towards the synthesis of specific ketone structures.

One of the most extensively studied organisms for this purpose is the bacterium Escherichia coli. Researchers have successfully engineered E. coli to produce significant quantities of methyl ketones. lbl.gov A key strategy involves the re-engineering of the β-oxidation cycle, the metabolic pathway responsible for breaking down fatty acids. asm.org By overexpressing specific genes such as fadR and fadD, the influx of fatty acids into the pathway can be increased. lbl.gov Concurrently, the deletion of genes like fadA helps to prevent the complete degradation of fatty acid intermediates, allowing them to be converted into β-ketoacyl-CoAs, which are precursors to methyl ketones. morressier.com Furthermore, the overexpression of the native thioesterase gene fadM has been shown to be crucial for the efficient conversion of these precursors into methyl ketones. morressier.com These genetic modifications, combined with optimizations in the fermentation process, have led to substantial increases in methyl ketone production. lbl.gov

Another promising bacterial host for ketone biosynthesis is Pseudomonas putida. This bacterium is known for its robust metabolism and tolerance to a wide range of organic compounds. uq.edu.au P. putida has been engineered to produce methyl ketones from both glucose and lignin-related aromatic compounds. uq.edu.au Interestingly, the production of methyl ketones in engineered P. putida was significantly enhanced by the presence of plant-derived amino acids, suggesting a complex interplay between different metabolic pathways. uq.edu.au This finding opens up new avenues for optimizing ketone production by supplementing the fermentation media with specific amino acids. uq.edu.au

The oleaginous yeast Yarrowia lipolytica is another attractive candidate for the production of long-chain ketones due to its natural ability to accumulate high levels of lipids, which are the precursors for ketone synthesis. nih.gov While the genetic toolbox for Y. lipolytica is not as developed as that for E. coli, recent advancements in synthetic biology are rapidly expanding the possibilities for engineering this yeast. nih.gov Key challenges in engineering Y. lipolytica include the limited dynamic regulatory capacity of its promoters and the lower efficiency of gene editing systems compared to other model organisms. nih.gov However, its inherent metabolic capabilities make it a strong contender for future developments in the biosynthesis of a wide range of oleochemicals, including long-chain ketones. nih.govnih.gov

The following table summarizes the results of various genetic engineering strategies for the production of methyl ketones in different microorganisms.

| Microorganism | Genetic Modifications | Product | Titer (g/L) | Reference |

|---|---|---|---|---|

| Escherichia coli | Overexpression of fadR and fadD, consolidation of pathway plasmids, codon optimization, knockout of acetate (B1210297) production pathways | Methyl ketones | 3.4 | lbl.gov |

| Pseudomonas putida | Engineered for methyl ketone production from glucose and lignin-related aromatics, supplemented with amino acids | Methyl ketones | 1.1 | uq.edu.au |

| Escherichia coli | Re-engineered β-oxidation pathway, overexpression of fadM | Methyl ketones | >1.5 | morressier.com |

Bioreactor Design and Optimization for Biocatalytic Processes

The successful translation of genetically engineered microorganisms from laboratory-scale experiments to industrial-scale production of long-chain ketones is highly dependent on the design and optimization of the bioreactor system. Several key factors must be considered to ensure a robust and efficient biocatalytic process. These include the choice of bioreactor type, the implementation of effective feeding strategies, and the precise control of critical process parameters.

The choice of bioreactor configuration also plays a crucial role in the efficiency of the biocatalytic process. While various types of bioreactors exist, including airlift and packed-bed reactors, stirred-tank bioreactors are the most commonly used for microbial fermentations due to their excellent mixing and mass transfer characteristics. atlas-scientific.comresearchgate.net The design of a stirred-tank bioreactor can be further optimized by considering factors such as the type of impeller, the sparging strategy for aeration, and the implementation of baffles to improve mixing. researchgate.net

Fed-batch fermentation is a widely adopted operational strategy for maximizing the production of biomass and target compounds. infors-ht.comresearchgate.net In a fed-batch process, the substrate is fed to the bioreactor over time, allowing for greater control over the growth rate of the microbial culture and preventing the accumulation of inhibitory byproducts. infors-ht.com The feeding strategy can be further optimized using feedback control systems that adjust the feed rate based on real-time measurements of key process parameters. nih.gov

Precise control of environmental parameters within the bioreactor is essential for maintaining optimal conditions for microbial growth and ketone production. Dissolved oxygen (DO) is a critical parameter in aerobic fermentations, and its concentration must be carefully controlled to avoid oxygen limitation or oxidative stress. mdpi.comnih.gov This is often achieved through a cascaded control system that manipulates the agitation speed, aeration rate, and/or the composition of the inlet gas. mdpi.comntnu.no Similarly, the pH of the culture medium must be maintained within a narrow range to ensure optimal enzyme activity and cell viability. nih.gov

The following table outlines key considerations and strategies for the design and optimization of bioreactors for the production of long-chain ketones.

| Parameter | Strategy/Design Feature | Rationale | Reference |

|---|---|---|---|

| Product Toxicity | Two-Phase Partitioning Bioreactor (TPPB) / In Situ Product Recovery (ISPR) | Reduces product inhibition by continuously removing the hydrophobic ketone from the aqueous phase. | openbiotechnologyjournal.comopenbiotechnologyjournal.com |

| Bioreactor Type | Stirred-Tank Bioreactor | Provides excellent mixing and mass transfer for microbial fermentations. | atlas-scientific.comresearchgate.net |

| Operational Mode | Fed-Batch Fermentation | Allows for control over cell growth and product formation, avoiding substrate inhibition. | infors-ht.comresearchgate.net |

| Process Control | Automated feedback control of Dissolved Oxygen (DO) and pH | Maintains optimal environmental conditions for microbial growth and enzyme activity. | nih.govmdpi.com |

Environmental Chemistry and Degradation Pathways of Similar Aliphatic Ketones

Abiotic Degradation Mechanisms in Various Environmental Compartments

Abiotic degradation involves non-biological processes, primarily driven by light energy and chemical reactions with other molecules present in the environment. For aliphatic ketones, these processes are most significant in the atmosphere and in aquatic systems.

Photochemical degradation is a primary abiotic pathway for aliphatic ketones. epa.gov This process is initiated when a ketone molecule absorbs light energy, particularly in the ultraviolet (UV) spectrum.

Direct Photolysis : Ketones possess a carbonyl group which has a weak n → π* electron transition that absorbs UV radiation around 280-300 nm. mdpi.comnih.gov This absorption can elevate the molecule to an excited state, potentially leading to bond cleavage. epa.gov One common photochemical reaction is the Norrish Type I cleavage, where the bond between the carbonyl carbon and an adjacent alpha-carbon breaks, forming two free radical fragments. nih.gov Another pathway is the Norrish Type II reaction, which involves the abstraction of a hydrogen atom from the gamma-carbon, leading to chain scission and the formation of a smaller ketone and an alkene. nih.gov In aquatic and atmospheric systems, direct absorption of solar radiation can therefore contribute significantly to the degradation of ketones. epa.govepa.gov

Indirect Photolysis : In the atmosphere, aliphatic ketones are also subject to indirect photodegradation, primarily through reactions with photochemically generated hydroxyl (OH) radicals. mdpi.com This process is often the more dominant atmospheric degradation pathway. mdpi.com For instance, the atmospheric half-life for a C12 branched ketone fraction due to hydroxyl radical attack has been calculated to be approximately 7 hours, indicating rapid degradation. epa.gov The reaction with OH radicals typically involves the abstraction of a hydrogen atom from the aliphatic chain, initiating a series of oxidation reactions. mdpi.com The photolysis of ketones themselves can be a significant source of the OH radicals that drive these atmospheric reactions. mdpi.com

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For simple aliphatic ketones, this process is generally not considered a significant environmental degradation pathway. epa.gov

In aqueous solutions, ketones can exist in equilibrium with a hydrated form, a geminal diol. quora.com However, for most aliphatic ketones, this equilibrium heavily favors the ketone form, meaning very little of the compound is hydrated at any given time, and the reaction is readily reversible. quora.com Therefore, hydrolysis is not expected to contribute meaningfully to the transformation of long-chain aliphatic ketones in aquatic environments. epa.gov

Biotic Degradation Processes by Microorganisms and Enzymes

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial pathway for the removal of aliphatic ketones from soil and water environments.

A variety of microorganisms have demonstrated the ability to degrade aliphatic and branched ketones. These microbes utilize the ketones as a source of carbon and energy. Isolates are often found in environments with a history of hydrocarbon contamination, such as industrial sludge and marine sediments.

Several bacterial genera are known for their degradative capabilities. Denitrifying bacteria isolated from activated sludge have been shown to use ketones like butanone, pentan-2-one, and hexan-2-one as their sole carbon source. nih.govresearchgate.net Marine sediment enrichment cultures can degrade long-chain ketones like hexadecan-2-one and the branched ketone 6,10,14-trimethylpentadecan-2-one (B131137) under sulfate-reducing conditions. nih.gov

The following table summarizes some of the key microbial genera and species identified as being capable of degrading aliphatic ketones.

| Microbial Genus/Species | Environment/Source | Ketones Degraded | Reference(s) |

| Pseudomonas spp. | Activated Sludge | Various short-chain ketones | researchgate.net |

| Alcaligenes faecalis | Gas-to-Liquid Process Water | Mixed organic pollutants including ketones | frontiersin.org |

| Stenotrophomonas sp. | Gas-to-Liquid Process Water | Mixed organic pollutants including ketones | frontiersin.org |

| Ochrobactrum sp. | Gas-to-Liquid Process Water | Mixed organic pollutants including ketones | frontiersin.org |

| Desulfobacterium cetonicum | Marine Environments | Butanone | nih.gov |

| Unidentified Denitrifying Bacteria | Marine Environments | 6,10,14-trimethylpentadecan-2-one | nih.gov |

| Unidentified Sulfate-Reducing Bacteria | Marine Sediment | Hexadecan-2-one, 6,10,14-trimethylpentadecan-2-one | nih.gov |

Microorganisms employ several metabolic pathways to break down aliphatic ketones. The specific pathway can depend on whether the conditions are aerobic (oxygen-rich) or anaerobic (oxygen-poor).

Aerobic Pathways : Under aerobic conditions, the degradation of long-chain alkanes often proceeds via a sub-terminal oxidation pathway, which generates ketone intermediates. mdpi.comresearchgate.net In this pathway, an alkane is first oxidized by a monooxygenase to a secondary alcohol. This alcohol is then further oxidized by a dehydrogenase to the corresponding ketone. frontiersin.orgmdpi.com The ketone is then typically converted into an ester through a process called Baeyer-Villiger oxidation. mdpi.comresearchgate.net This ester is subsequently hydrolyzed by an esterase, breaking it into a fatty acid and an alcohol, which can then enter central metabolic pathways like β-oxidation. mdpi.commdpi.com

Anaerobic Pathways : In the absence of oxygen, bacteria utilize different strategies. A key activation step for acetone (B3395972) and other ketones is carboxylation , where a carboxyl group is added to the molecule. nih.govresearchgate.netkarger.com This reaction, catalyzed by a carboxylase enzyme, converts the ketone into a β-keto acid (e.g., acetone is converted to acetoacetate). researchgate.netkarger.com This β-keto acid is then activated to its coenzyme A (CoA) thioester and cleaved, allowing the products to enter central metabolism. karger.com

The initial metabolites in ketone degradation are thus typically esters or β-keto acids, depending on the pathway. Further breakdown leads to common cellular building blocks like fatty acids, acetate (B1210297), and acetyl-CoA. mdpi.comresearchgate.net

The biodegradation of aliphatic ketones is a multi-step process, with each step catalyzed by a specific enzyme. The initial attack on the parent alkane to form the precursor alcohol is often carried out by monooxygenases.

Key enzymes involved in the subsequent transformation of the ketone are detailed in the table below.

| Enzyme | Function | Pathway | Reference(s) |

| Alkane Monooxygenase (e.g., AlmA, LadA) | Catalyzes the initial hydroxylation of an alkane to a secondary alcohol. | Aerobic Sub-terminal Oxidation | frontiersin.orgmdpi.com |

| Alcohol Dehydrogenase | Oxidizes the secondary alcohol to a ketone. | Aerobic Sub-terminal Oxidation | mdpi.com |

| Baeyer-Villiger Monooxygenase (BVMO) | Inserts an oxygen atom adjacent to the carbonyl group, converting a ketone to an ester. | Aerobic Sub-terminal Oxidation | mdpi.comresearchgate.net |

| Esterase / Hydrolase | Cleaves the ester bond, producing an alcohol and a fatty acid. | Aerobic Sub-terminal Oxidation | mdpi.commdpi.com |

| Ketone Carboxylase | Adds a carboxyl group to the ketone, activating it for further degradation. | Anaerobic Carboxylation | researchgate.netkarger.com |

| Laccase, Peroxidase (LiP, MnP, DyP) | Oxidoreductases that can participate in the breakdown of complex organic molecules, including those with ketone groups. | General Degradation | oup.com |

Environmental Fate Modeling and Persistence Assessment for Branched Hydrocarbons

The environmental fate of branched aliphatic ketones like 3-Butylnonan-2-one is governed by a complex interplay of their physicochemical properties and environmental conditions. To understand and predict their behavior, scientists utilize environmental fate models and persistence assessments. These tools help determine where a chemical is likely to end up, how long it will remain there, and the primary mechanisms by which it will be transformed or degraded.

Predictive models are indispensable for estimating how a chemical will be distributed among various environmental compartments such as air, water, soil, and sediment. defra.gov.uk These models rely on key chemical properties to forecast this partitioning behavior. For branched aliphatic ketones, crucial properties include vapor pressure, water solubility, and the n-octanol-water partition coefficient (Kow). trentu.camtu.edu

A widely used class of predictive models are multimedia fugacity models. wikipedia.orgsetac.org Fugacity, often described as the "escaping tendency" of a chemical, helps predict the direction of diffusion between different environmental media. wikipedia.orglupinepublishers.com Chemicals move from areas of high fugacity to low fugacity until equilibrium is approached. wikipedia.org For a compound such as this compound, which has a relatively large molecular structure, a low estimated water solubility and a moderate vapor pressure are expected. This suggests a tendency to partition into soil and organic matter rather than remaining dissolved in water or readily volatilizing into the atmosphere.

The partitioning behavior is quantified using coefficients derived from a chemical's properties. The n-octanol-water partition coefficient (Kow) is a critical parameter that measures a chemical's hydrophobicity, or its affinity for fatty or organic materials over water. ecetoc.orgchemsafetypro.com A high Kow value indicates a greater likelihood of the chemical associating with organic carbon in soil and sediment or accumulating in the fatty tissues of organisms. chemsafetypro.comcdc.gov From the Kow, the soil organic carbon-water (B12546825) partitioning coefficient (Koc) can be estimated, which specifically predicts the chemical's tendency to adsorb to soil and sediment. cdc.govecetoc.org A high Koc value signifies strong bonding to soil, reducing mobility into groundwater. cdc.gov

Table 1: Predicted Physicochemical Properties and Environmental Partitioning Implications for a Representative Branched Aliphatic Ketone

| Property | Predicted Characteristic | Environmental Implication |

| Vapor Pressure | Low to Moderate | Reduced tendency to volatilize into the atmosphere compared to smaller, more volatile ketones. cdc.gov |

| Water Solubility | Low | Tends to partition out of the aqueous phase and adsorb to solids. mtu.edu |

| Log Kow | High | Indicates a strong affinity for organic matter in soil and sediment and potential for bioaccumulation. chemsafetypro.com |

| Log Koc | High | Suggests significant adsorption to soil and sediment, leading to lower mobility in the environment. cdc.govecetoc.org |

These predictive models provide a foundational understanding of a chemical's likely environmental distribution, highlighting compartments of potential accumulation. defra.gov.uk

The persistence of a chemical is defined by its environmental half-life—the time required for 50% of the initial amount to be eliminated. This is determined by the rates of various degradation processes, including biodegradation, photolysis, and hydrolysis.

Biodegradation : This is typically the most significant degradation pathway for aliphatic ketones in soil and water. nih.gov Microorganisms can use these compounds as a source of carbon, breaking them down. nih.govtandfonline.com However, the rate of biodegradation is highly dependent on the chemical's structure and environmental factors like temperature and the microbial community present. nih.govresearchgate.net Branched hydrocarbons are often more resistant to microbial attack than their linear counterparts due to steric hindrance, which can impede enzymatic access to the molecule. nih.govresearchgate.net Studies have shown that highly branched structures can be among the most persistent hydrocarbons. acs.orgconcawe.eu

Photolysis : In the atmosphere, the primary degradation route for ketones is photolysis, either directly through the absorption of UV radiation or indirectly through reactions with photochemically generated hydroxyl radicals (•OH). nih.govccsnorway.com The reaction with •OH radicals is the dominant loss process for the majority of organic compounds in the troposphere. ccsnorway.com Ketone photolysis is an important process that can influence local atmospheric chemistry, including the production of ozone and other oxidants. noaa.govresearchgate.netcopernicus.org The atmospheric lifetime of ketones typically ranges from hours to several days. nih.govcopernicus.org

Hydrolysis : Aliphatic ketones are generally considered to be resistant to hydrolysis under typical environmental conditions (pH 4-9). The ketone functional group does not readily react with water, making this degradation pathway largely insignificant.

Table 2: Estimated Environmental Half-Lives and Degradation Pathways for a Representative Branched Aliphatic Ketone

| Environmental Compartment | Primary Degradation Process | Estimated Half-Life | Key Influencing Factors |

| Air | Photolysis (reaction with •OH radicals) | Hours to Days nih.govcopernicus.org | Sunlight intensity, concentration of hydroxyl radicals, atmospheric temperature. noaa.gov |

| Water | Biodegradation | Weeks to Months mtu.edu | Microbial community composition and acclimation, temperature, oxygen levels, nutrient availability. nih.gov |

| Soil | Biodegradation | Weeks to Months mtu.edueuropa.eu | Microbial community, soil type and organic matter content, moisture, temperature, oxygen availability. nih.govtandfonline.com |

| Sediment | Anaerobic Biodegradation | Months to Years | Redox potential, composition of anaerobic microbial communities, bioavailability. mcmaster.ca |

These estimated half-lives underscore that while branched ketones are degradable, their persistence is enhanced in environments with low microbial activity or where they are strongly bound to sediment, limiting their bioavailability. nih.govmcmaster.ca

Future Directions in 3 Butylnonan 2 One Research

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective methods for synthesizing branched ketones like 3-Butylnonan-2-one is a significant area for future research. Current approaches to ketone synthesis can often be improved in terms of atom economy, step efficiency, and stereoselectivity.

Future investigations could focus on:

Catalytic C-C Bond Formation: Research into novel catalytic systems for the direct α-alkylation of simpler ketones or the hydroacylation of alkenes could provide more direct and atom-economical routes to this compound. nih.govnih.gov For instance, developing iridium or nickel-based catalysts could enable the direct coupling of precursor molecules with high selectivity for the branched product. nih.govacs.org

Bio-catalytic Synthesis: Exploring enzymatic pathways for the production of this compound from renewable feedstocks presents a green and sustainable alternative to traditional chemical synthesis. researchgate.netnih.gov This could involve engineering metabolic pathways in microorganisms to produce the target ketone from starting materials like glucose. researchgate.netnih.gov

"One-Pot" Reactions: Designing multi-step reactions that can be carried out in a single reaction vessel, so-called "one-pot" or tandem reactions, would significantly improve the efficiency of synthesizing this compound. google.com This approach minimizes waste and reduces the need for purification of intermediates.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition Metal Catalysis | High efficiency, potential for stereocontrol. nih.govacs.org | Development of selective catalysts (e.g., Iridium, Nickel). nih.govacs.org |

| Biocatalysis | Sustainable, uses renewable resources. researchgate.netnih.gov | Engineering of microbial metabolic pathways. researchgate.netnih.gov |

| "One-Pot" Synthesis | Increased efficiency, reduced waste. google.com | Design of tandem reaction sequences. |

Integration of Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involved in the synthesis and potential reactions of this compound is crucial for optimizing processes and predicting reactivity.

Future research should integrate:

Advanced Spectroscopic Techniques: The use of in-situ spectroscopic methods, such as advanced Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can provide real-time data on reaction intermediates and transition states. spectrabase.comsydney.edu.au High-resolution mass spectrometry can also be employed to identify and characterize transient species. nist.gov

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational models can be used to simulate reaction pathways, predict transition state geometries, and understand the electronic factors that govern reactivity. nih.govwhiterose.ac.uk This can provide insights that are difficult to obtain through experimental methods alone.

These integrated approaches will allow for a detailed mechanistic understanding, as demonstrated in studies of other ketone reactions where computational and experimental data have been combined to elucidate complex reaction pathways. nih.gov

Interdisciplinary Research Exploring Biocatalytic Applications and Environmental Remediation Strategies

The unique structure of this compound suggests potential applications in biocatalysis and environmental science, warranting interdisciplinary investigation.

Biocatalytic Transformations: The ketone functional group can be a target for various enzymes, such as reductases and dehydrogenases. georgiasouthern.edusphinxsai.com Research could explore the use of whole-cell biocatalysts or isolated enzymes to transform this compound into valuable chiral alcohols or other derivatives. georgiasouthern.edunih.gov Photosynthetic microorganisms could even be used to drive these reductions using light energy. nih.gov

Environmental Remediation: While some ketones can be environmental contaminants, certain microorganisms are capable of degrading them. provectusenvironmental.comnrc.gov Future studies could investigate the biodegradability of this compound and the potential for using specific microbial strains for its remediation in contaminated environments. The role of ketones as intermediates in the bioremediation of other pollutants is also an area for exploration. nrc.gov Nanomaterials could also be investigated for their potential to adsorb or catalytically degrade such ketones. mdpi.com

Development of Structure-Reactivity Relationships for Branched Aliphatic Ketones

Systematic studies on a series of branched aliphatic ketones, including this compound, are needed to establish clear structure-reactivity relationships. This fundamental knowledge is essential for predicting the chemical behavior of these compounds and designing new applications.

Key areas of investigation include:

Influence of Branching: Research should systematically vary the position and size of the alkyl branches to understand their impact on properties like boiling point, melting point, and reactivity. masterorganicchemistry.com Generally, increased branching can lower the boiling point due to a decrease in surface area and van der Waals forces. masterorganicchemistry.com

Kinetic and Thermodynamic Studies: Detailed kinetic studies of reactions involving this compound and related ketones will provide quantitative data on reaction rates and activation energies. Thermodynamic studies will help in understanding the stability of reactants, products, and intermediates.

Correlation with Physicochemical Properties: Establishing correlations between the molecular structure of branched ketones and their physicochemical properties (e.g., solubility, polarity) will be crucial for their application in various fields.

A deeper understanding of how the branched structure influences reactivity can be compared to established trends in other classes of organic compounds, such as α,β-unsaturated ketones. tandfonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.